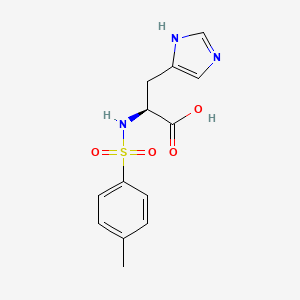

tosyl-L-histidine

Description

Properties

Molecular Formula |

C13H15N3O4S |

|---|---|

Molecular Weight |

309.34 g/mol |

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |

InChI |

InChI=1S/C13H15N3O4S/c1-9-2-4-11(5-3-9)21(19,20)16-12(13(17)18)6-10-7-14-8-15-10/h2-5,7-8,12,16H,6H2,1H3,(H,14,15)(H,17,18)/t12-/m0/s1 |

InChI Key |

VZPHXKVSMQQSEI-LBPRGKRZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CN=CN2)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CN=CN2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Tosyl-L-Histidine vs. Boc-His(Bom)

Boc-His(Bom) (Nα-t-butyloxycarbonyl-Nπ-benzyloxymethyl-L-histidine, C₁₉H₂₅N₃O₅, MW 375.42 g/mol) is another protected histidine derivative. Unlike this compound, the Bom group (benzyloxymethyl) protects the imidazole nitrogen.

The tosyl group offers superior stability in acidic environments compared to Bom, making it preferable for multi-step syntheses. However, Bom is easier to remove under milder conditions .

This compound vs. 2-Amino-L-Histidine

2-Amino-L-histidine is a histidine analog where a hydrogen atom on the imidazole ring is replaced by an amino group (-NH₂). This modification alters its biochemical interactions:

While this compound is inert in biological systems, 2-amino-L-histidine’s structural similarity to arginine enables unique enzymatic interactions, making it valuable for studying protease specificity .

This compound vs. Nα-Boc-Nω-Tosyl-L-Arginine

Nα-Boc-Nω-tosyl-L-arginine (C₁₈H₂₈N₄O₆S, MW 428.50 g/mol) is a sulfonamide-protected arginine derivative. Both compounds share the tosyl group but differ in amino acid backbone and protection sites:

The tosyl group in arginine derivatives stabilizes the guanidine moiety, whereas in histidine, it blocks imidazole reactivity. Both are critical for synthesizing bioactive peptides but target different functional groups .

This compound vs. N-Acetylhistidine

N-Acetylhistidine (acetyl-protected histidine) is another modified amino acid. Unlike this compound, the acetyl group is smaller and less stabilizing:

| Parameter | This compound | N-Acetylhistidine |

|---|---|---|

| Protecting Group | Tosyl | Acetyl |

| Stability | High (robust to harsh conditions) | Moderate (sensitive to base) |

| Deprotection | Requires strong acids | Mild hydrolysis |

| Use Cases | Long peptide chains | Short-term protection |

The tosyl group’s bulkiness provides steric hindrance, reducing side reactions in complex syntheses compared to acetyl .

Q & A

Q. What are the recommended analytical techniques to confirm the purity and structural integrity of tosyl-L-histidine in synthetic workflows?

- Methodological Answer : this compound purity and structure should be validated using a combination of reverse-phase HPLC (e.g., ≥97.0% purity criteria, as in ) and NMR spectroscopy (e.g., ¹H/¹³C NMR for imidazole ring and tosyl group confirmation). For quantification, mass spectrometry (LC-MS) can resolve ambiguities in molecular weight. Stability under storage conditions (e.g., 0–6°C, per ) should be monitored via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) followed by HPLC analysis .

Q. How should this compound be handled to prevent decomposition during peptide synthesis?

- Methodological Answer :

- Storage : Store in airtight, light-protected containers at 0–6°C to minimize hydrolysis of the tosyl group ().

- Handling : Use anhydrous solvents (e.g., DMF or DCM) and inert atmospheres (N₂/Ar) during coupling reactions to avoid side reactions. Pre-activate the compound with coupling agents (e.g., HOBt/DIC) before introducing it to resin-bound peptides ().

- Decomposition Check : Monitor reactions via TLC or HPLC for unexpected byproducts, such as free histidine or tosyl acid .

Q. What are the critical parameters for integrating this compound into solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Coupling Efficiency : Optimize molar excess (typically 2–4 equivalents) and reaction time (1–3 hours) based on resin loading (e.g., 0.30 mmol/g, as in ).

- Deprotection : Use 2% hydrazine in DMF for tosyl group removal without cleaving the peptide-resin bond. Validate completeness via Kaiser test or chloranil test .

- Side-Reaction Mitigation : Avoid prolonged exposure to basic conditions, which may deprotect the tosyl group prematurely .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying SPPS conditions?

- Methodological Answer : Discrepancies often arise from differences in resin type (e.g., Wang vs. Rink resin) or activation protocols . To address this:

- Perform comparative kinetic studies using identical resins but varying activation reagents (e.g., HATU vs. PyBOP).

- Use real-time monitoring (e.g., in-situ FTIR) to track coupling efficiency and side-product formation.

- Cross-validate findings with MALDI-TOF MS to confirm peptide chain elongation accuracy ().

- Reference orthogonal protection strategies (e.g., Boc vs. Fmoc for other residues) to isolate tosyl-specific reactivity .

Q. What strategies optimize the regioselective tosylation of L-histidine for high-yield synthesis?

- Methodological Answer :

- Reagent Selection : Use tosyl chloride in aqueous NaOH (pH 8–9) at 0–5°C to favor Nτ-tosylation over Nπ ().

- Purification : Employ ion-exchange chromatography to separate mono-tosylated products from di-tosylated byproducts.

- Yield Enhancement : Add DMAP as a catalyst to improve reaction kinetics. Validate regiochemistry via 2D NMR (e.g., NOESY for spatial proximity of tosyl protons to imidazole ring) .

Q. How does this compound’s stability profile impact its use in long-term peptide storage or enzymatic studies?

- Methodological Answer :

- Stability Testing : Conduct forced degradation studies under oxidative (H₂O₂), acidic (HCl), and thermal conditions to identify vulnerable sites (e.g., tosyl group hydrolysis).

- Enzymatic Compatibility : Pre-screen proteases (e.g., trypsin) for non-specific cleavage using LC-MS/MS peptide mapping .

- Long-Term Storage : Lyophilize peptides containing this compound and store at −20°C under argon. Re-test purity every 6 months via HPLC ().

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s solubility in organic solvents?

- Methodological Answer : Variations in solubility data often stem from batch-specific crystallinity or residual moisture . To standardize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.